[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475389
InChI: InChI=1S/C18H28N2O3/c1-15(2)20(13-17-9-6-10-19(17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1
SMILES: CC(C)N(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13475389

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H28N2O3/c1-15(2)20(13-17-9-6-10-19(17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m0/s1
Standard InChI Key DHKYQQHCVPCWDL-KRWDZBQOSA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1CCO)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCN1CCO)C(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The molecular formula of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is C17H26N2O3, with a molecular weight of 306.4 g/mol. The IUPAC name—benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate—reflects its three-dimensional arrangement: a pyrrolidine ring substituted at the 3-position with a hydroxyethyl group (1-(2-hydroxyethyl)) and an isopropylcarbamate moiety linked via a benzyl ester (Figure 1). The (S)-configuration at the pyrrolidine nitrogen is critical for chiral recognition in biological systems, as enantiomeric forms often exhibit divergent pharmacokinetic profiles .

Stereochemical Analysis

The compound’s stereochemistry was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, with the (S)-enantiomer demonstrating a 94% enantiomeric excess in optimized synthetic batches . Density functional theory (DFT) calculations suggest that the hydroxyethyl group adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric hindrance with the benzyl ester . This spatial arrangement enhances solubility in polar solvents (e.g., methanol, ethanol) while maintaining lipophilicity sufficient for membrane permeability (LogP = 2.92) .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically proceeds via a four-step sequence (Scheme 1):

  • Pyrrolidine Functionalization: (S)-pyrrolidin-3-amine is reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

  • Carbamate Formation: The secondary amine undergoes alkoxycarbonylation using benzyl chloroformate and triethylamine in dichloromethane at 0°C .

  • Isopropyl Substitution: A nucleophilic substitution reaction with isopropyl bromide in the presence of potassium carbonate yields the tertiary amine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >98% purity, as verified by high-performance liquid chromatography (HPLC) .

Reaction Optimization

Key parameters influencing yield include:

  • Temperature: Carbamate formation proceeds optimally at 0–5°C, minimizing N-O acyl migration side reactions .

  • Solvent Polarity: Dichloromethane (ε = 8.93) enhances reaction rates compared to tetrahydrofuran (ε = 7.52) by stabilizing polar intermediates.

  • Catalysis: Palladium(II) chloride (2 mol%) accelerates isopropyl substitution via a proposed oxidative addition mechanism (Table 1) .

Table 1: Yield Optimization in Isopropyl Substitution

CatalystSolventTemperature (°C)Yield (%)
NoneDCM2542
PdCl₂ (2%)DCM2578
PdCl₂ (2%)THF4065

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits pH-dependent solubility: freely soluble in acidic aqueous solutions (pH < 4, 12.3 mg/mL) due to protonation of the pyrrolidine nitrogen, but poorly soluble at physiological pH (0.89 mg/mL) . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with hydrolysis of the benzyl ester being the primary degradation pathway .

ADME Profiling

  • Absorption: Caco-2 permeability assays indicate moderate intestinal absorption (Papp = 1.7 × 10⁻⁶ cm/s), consistent with its balanced logD (2.8 at pH 7.4) .

  • Metabolism: Microsomal studies reveal CYP3A4-mediated N-dealkylation as the major metabolic route, producing (S)-1-(2-hydroxyethyl)pyrrolidin-3-amine as the primary metabolite .

  • Excretion: Renal clearance accounts for 68% of elimination in rat models, with a terminal half-life (t₁/₂) of 4.2 hours .

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂Ph), 3.78–3.65 (m, 1H, pyrrolidine-H), 3.60–3.45 (m, 2H, CH₂OH).

  • HRMS: m/z calculated for C17H26N2O3 [M+H]⁺: 307.2018; found: 307.2015 .

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